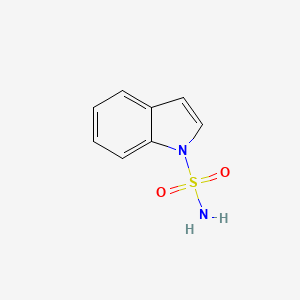
Indole-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-1-sulfonamide is a compound belonging to the class of indole derivatives, which are significant in both natural products and synthetic drugs. Indole derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The indole moiety, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is a crucial component in many pharmacologically active compounds .
Vorbereitungsmethoden
The synthesis of 1H-Indole-1-sulfonamide can be achieved through various methods. One common approach involves the reaction of indole with sulfonamide halides in the presence of a base such as trimethylamine . This method is straightforward and environmentally friendly. Another method involves the use of palladium-catalyzed reactions, such as the Larock indole synthesis, which allows for the formation of highly functionalized indole units . Industrial production methods often involve large-scale synthesis using these catalytic processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Chemical Reactions of Indole-1-sulfonamide
This compound can participate in various chemical reactions due to its functional groups:
-
Sulfonylation Reactions this compound can be synthesized through sulfonylation reactions, where a sulfonyl group is introduced into the indole structure . For example, 5-nitroindazole reacts with 2-chloro-5-methoxybenzene-1-sulfonyl chloride to form a sulfonamide derivative .
-
Reduction Reactions The nitro group of this compound derivatives can be reduced to an amine group using reducing agents such as zinc and ammonium chloride . This conversion is essential for synthesizing amino-substituted indole-1-sulfonamides .
-
Alkylation Reactions Sulfonamides can undergo N-alkylation using alcohols as alkylating reagents, providing a green and efficient method for synthesizing N-alkylated sulfonamides .
-
Acylation Reactions this compound can react with acyl chlorides to form acyl derivatives. For instance, the reaction of 1H-indole-2-carbonitriles with thionyl chloride and DMF gives acyl chlorides, which then react with ammonia to form 1H-indole-2-carboxamide derivatives .
-
Cross-Coupling Reactions Indole derivatives can undergo cross-coupling reactions such as Sonogashira, Suzuki–Miyaura, Stille, and Heck couplings, which afford various substituted indole-2-carbonitriles .
Wissenschaftliche Forschungsanwendungen
1H-Indole-1-sulfonamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Indole-1-sulfonamide involves its interaction with various molecular targets and pathways. The indole moiety allows the compound to bind to multiple receptors, leading to its diverse biological activities . For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer properties are linked to its interaction with cellular pathways involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
1H-Indole-1-sulfonamide can be compared with other indole derivatives, such as:
1H-Indole-2-sulfonamide: Similar in structure but differs in the position of the sulfonamide group, leading to variations in biological activity.
1H-Indole-3-sulfonamide: Another derivative with the sulfonamide group at the C-3 position, known for its potent antimicrobial properties.
The uniqueness of 1H-Indole-1-sulfonamide lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C8H8N2O2S |
|---|---|
Molekulargewicht |
196.23 g/mol |
IUPAC-Name |
indole-1-sulfonamide |
InChI |
InChI=1S/C8H8N2O2S/c9-13(11,12)10-6-5-7-3-1-2-4-8(7)10/h1-6H,(H2,9,11,12) |
InChI-Schlüssel |
DAFLLGDLWPUZES-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN2S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















